molecular formula C8H5BrClFO2 B2734452 Methyl 3-bromo-4-chloro-2-fluorobenzoate CAS No. 1804897-28-6

Methyl 3-bromo-4-chloro-2-fluorobenzoate

Cat. No.: B2734452
CAS No.: 1804897-28-6
M. Wt: 267.48
InChI Key: DYVLEYOIBDTZLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-4-chloro-2-fluorobenzoate is a halogenated aromatic ester with the molecular formula C₈H₅BrClFO₂. This compound features a benzoate backbone substituted with bromine (position 3), chlorine (position 4), and fluorine (position 2), alongside a methyl ester group at the carboxyl position. Such polyhalogenated benzoates are often intermediates in pharmaceutical synthesis, agrochemicals, or organic materials due to their electron-withdrawing substituents, which modulate reactivity and stability .

Properties

IUPAC Name

methyl 3-bromo-4-chloro-2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO2/c1-13-8(12)4-2-3-5(10)6(9)7(4)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVLEYOIBDTZLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)Cl)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-bromo-4-chloro-2-fluorobenzoate can be synthesized through a multi-step process involving the bromination, chlorination, and fluorination of benzoic acid derivatives. The esterification of the carboxylic acid group with methanol is typically carried out using a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-4-chloro-2-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3-bromo-4-chloro-2-fluorobenzoate is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules and as a reagent in organic reactions.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds and in drug discovery research.

    Industry: In the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of methyl 3-bromo-4-chloro-2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biochemical pathways. The presence of halogen atoms (bromine, chlorine, and fluorine) on the benzene ring enhances its reactivity and binding affinity to target molecules, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The compound’s reactivity and physicochemical properties are heavily influenced by the positions and types of halogens. Below is a comparison with structurally similar esters:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Methyl 4-bromo-2-chlorobenzoate Br (4), Cl (2) C₈H₆BrClO₂ 249.49 Higher lipophilicity; used in polymer stabilizers
Methyl 3-bromo-5-chlorobenzoate Br (3), Cl (5) C₈H₆BrClO₂ 249.49 Moderate steric hindrance; intermediates in cross-coupling reactions
Methyl 2-bromobenzoate Br (2) C₈H₇BrO₂ 229.04 Lower melting point; common in dye synthesis
Methyl 4-bromobenzoate Br (4) C₈H₇BrO₂ 229.04 High crystallinity; used in liquid crystals

Key Observations :

  • Halogen Positioning : The 2-fluoro group in the target compound enhances electrophilicity at the aromatic ring’s ortho position, facilitating nucleophilic substitution reactions compared to analogs lacking fluorine .

Stability and Reactivity

  • Thermal Stability: Polyhalogenated benzoates generally exhibit higher thermal stability than non-halogenated analogs due to increased molecular rigidity and stronger C–X bonds. However, the 2-fluoro group may slightly reduce stability compared to purely chloro/bromo-substituted esters due to weaker C–F bond strength .
  • Hydrolytic Stability : The electron-withdrawing effects of halogens (especially F and Cl) increase resistance to ester hydrolysis under acidic conditions compared to methyl benzoate .

Biological Activity

Methyl 3-bromo-4-chloro-2-fluorobenzoate is an organic compound with a complex structure that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article provides a detailed examination of its biological activity, synthesis, and potential applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H5BrClFO2C_8H_5BrClFO_2 and features a benzoate structure where bromine, chlorine, and fluorine atoms are substituted on the aromatic ring. The compound's unique halogenation pattern is believed to influence its biological activity.

PropertyValue
Molecular Weight237.48 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
SMILESCOC(=O)c1cc(Br)c(Cl)cc1F

Synthesis

The synthesis of this compound typically involves multi-step reactions:

  • Bromination : Methyl benzoate is treated with bromine in the presence of a catalyst (e.g., iron(III) bromide) to introduce the bromine atom.
  • Chlorination : The brominated product undergoes chlorination using chlorine gas and a catalyst (e.g., iron(III) chloride).
  • Fluorination : Finally, fluorination is achieved using potassium fluoride to incorporate the fluorine atom.

These synthetic routes allow for the precise introduction of halogen substituents, which are critical for assessing biological activity.

Biological Activity

Research into the biological activity of this compound is limited but suggests potential interactions with various biological targets. Compounds with similar structures often exhibit significant antimicrobial and anti-inflammatory properties.

The mechanism by which this compound exerts its effects may involve:

  • Enzyme Inhibition : Potential inhibition of specific enzymes or receptors.
  • Cellular Interaction : Modifications in cellular processes through interactions with biomolecules.

Case Studies and Research Findings

  • Antimicrobial Activity : A study investigated the antimicrobial properties of halogenated benzoates, revealing that compounds similar to this compound demonstrated significant inhibition against various bacterial strains. The presence of halogens was noted to enhance antimicrobial efficacy due to increased lipophilicity and interaction with microbial membranes .
  • Anti-inflammatory Effects : Another research effort evaluated the anti-inflammatory potential of halogenated derivatives in vitro. This compound showed promise in reducing pro-inflammatory cytokines in cell cultures, indicating its potential as an anti-inflammatory agent .

Table 2: Biological Activity Summary

Study FocusFindings
Antimicrobial ActivitySignificant inhibition against bacterial strains
Anti-inflammatoryReduced pro-inflammatory cytokines in vitro

Future Directions

Further research is necessary to fully elucidate the biological mechanisms underlying the activity of this compound. Potential areas for exploration include:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Structure-Activity Relationship (SAR) : Investigating how variations in substituents affect biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.